2,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

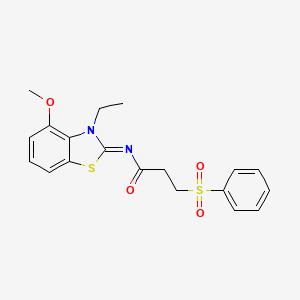

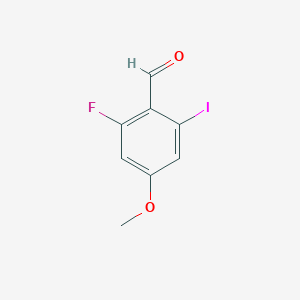

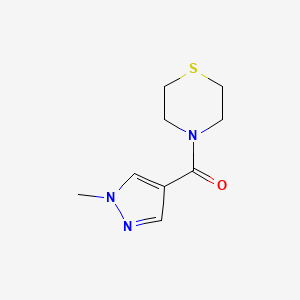

The compound “2,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid” is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with two nitrogen atoms . The presence of carboxylic acid (-COOH) and methyl (-CH3) groups further add to its complexity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring attached to a pyridine ring via a methylene (-CH2-) bridge . The carboxylic acid group is attached to the 3-position of the pyrrole ring, and the methyl groups are attached to the 2 and 5 positions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole and pyridine rings, as well as the carboxylic acid and methyl groups . The pyrrole ring is electron-rich and can undergo electrophilic substitution reactions, while the pyridine ring can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group would make it capable of forming hydrogen bonds, which could affect its solubility and boiling point .Applications De Recherche Scientifique

Supramolecular Chemistry and Molecular Recognition

Research into supramolecular capsules derived from calixpyrrole scaffolds has shown the versatility of pyrrole derivatives in constructing molecular containers that can encapsulate small molecules. Such structures have applications in sensing, molecular recognition, and potentially in drug delivery systems. The structural similarity of 2,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid to calixpyrroles suggests it could be explored for similar supramolecular assemblies (Ballester, 2011).

Organic Synthesis and Fine Chemicals

The relevance of pyrrolidine and its derivatives in drug discovery highlights the importance of nitrogen heterocycles, including pyrroles, in medicinal chemistry. They serve as key scaffolds for the synthesis of biologically active compounds, demonstrating the potential utility of this compound in the synthesis of novel pharmaceuticals and bioactive molecules (Li Petri et al., 2021).

Biotechnological Applications

The metabolism of pyrroline-5-carboxylate (P5C), a closely related compound, in plant defense mechanisms against pathogens suggests a potential avenue for the exploration of pyrrole derivatives in enhancing plant resistance. This could lead to applications in agricultural biotechnology, where this compound or its derivatives might influence plant defense pathways or stress responses (Qamar et al., 2015).

Biocatalyst Inhibition

Carboxylic acids have shown to inhibit biocatalysts in microbial systems, affecting the production of biofuels and biorenewable chemicals. The carboxylic acid group in this compound may offer insights into the design of inhibitors or modulators of biocatalytic processes, potentially aiding in the development of more efficient bioproduction systems (Jarboe et al., 2013).

Mécanisme D'action

Target of Action

The compound contains a pyrrole ring, which is a common structure in many biologically active compounds. Without specific studies, it’s hard to identify the exact targets of this compound .

Mode of Action

The mode of action would depend on the specific targets of the compound. Generally, compounds interact with their targets through various types of chemical bonds and interactions .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect .

Result of Action

The molecular and cellular effects would depend on the compound’s targets and mode of action. Without specific information, it’s hard to predict the exact effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-7-12(13(16)17)10(2)15(9)8-11-5-3-4-6-14-11/h3-7H,8H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKMTKLRGDLEGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CC=N2)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2943415.png)

![4-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B2943416.png)

![3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2943418.png)

![ethyl 4-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoate](/img/structure/B2943423.png)

![(2S)-2-Amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B2943432.png)

![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2943434.png)